1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone
Overview
Description
Preparation Methods
The synthesis of 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone can be achieved through several methods. One notable approach involves the microwave-assisted green synthesis, which utilizes substrates such as acetyl acetone or ethyl acetoacetate and reagents like N-bromosuccinimide (NBS) to produce α-bromoketones with succinimide as a byproduct . This method is advantageous due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies related to enzyme interactions and protein binding.
Medicine: Research explores its potential therapeutic properties and its role in drug development.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied .
Comparison with Similar Compounds
1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone can be compared with other similar compounds such as:
(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)methanamine: This compound has a similar core structure but differs in its functional groups.
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds share the imidazo-thiazole core but have additional aromatic rings and different substituents. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-5-7(6(2)11)10-3-4-12-8(10)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGOENQNMWUIRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60407859 | |
Record name | 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57738-11-1 | |
Record name | 1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60407859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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